molecular formula C13H19NOS B8081107 4-[4-(Dimethylamino)phenyl]thian-4-ol

4-[4-(Dimethylamino)phenyl]thian-4-ol

Cat. No.: B8081107
M. Wt: 237.36 g/mol
InChI Key: PAXLJFYNVNMRCX-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)phenyl]thian-4-ol is a tertiary amine derivative featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 4-(dimethylamino)phenyl group. This compound is structurally characterized by its sulfur-containing heterocycle and electron-rich aromatic system. Potential uses may include pharmaceutical intermediates or organic synthesis due to its reactive hydroxyl and dimethylamino groups, though direct evidence of its applications is sparse in the provided literature.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]thian-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-14(2)12-5-3-11(4-6-12)13(15)7-9-16-10-8-13/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXLJFYNVNMRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(CCSCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compounds sharing the 4-(dimethylamino)phenyl moiety but differing in substituents or backbone structures are compared below:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Findings References
4-[4-(Dimethylamino)phenyl]thian-4-ol C₁₂H₁₇NOS ~223.34* Thiane ring, hydroxyl, dimethylamino Research chemical; discontinued commercial availability
4-(Dimethylamino)phenyl thiocyanate C₉H₁₀N₂S 178.25 Thiocyanate, dimethylamino Precursor for synthesis (e.g., dyes, agrochemicals)
1-[4-(Dimethylamino)phenyl]-2-thiourea C₉H₁₃N₃S 195.29 Thiourea, dimethylamino Pharmaceutical intermediate
4-[4-(Dimethylamino)phenyl]butan-2-ol C₁₂H₁₉NO 193.29 Aliphatic alcohol, dimethylamino Synthetic intermediate for drug discovery

*Estimated based on structural analogy.

Key Findings:
  • Thiocyanate vs. Thiol Derivatives: The thiocyanate group in 4-(dimethylamino)phenyl thiocyanate offers nucleophilic reactivity, contrasting with the hydroxyl group in the target compound, which may participate in hydrogen bonding or esterification.
  • Thiourea Applications : The thiourea derivative is explicitly used in pharmaceuticals, highlighting the role of sulfur-containing groups in medicinal chemistry.

Aromatic and Heterocyclic Analogs

Compounds with similar aromatic systems or heterocycles include:

Table 2: Aromatic/Heterocyclic Analogues
Compound Name Structure Key Features Applications References
C.I. Solvent Violet 8 Trityl alcohol derivative Multiple dimethylamino phenyl groups Dye for inks and industrial coatings
Sodium naphthalene sulfonate derivative Naphthalene sulfonate Dimethylamino, sulfonate groups Textile dye; hydrophilic applications
Methyl Green Triphenylmethane dye Dimethylamino, cyclohexadienyl groups Biological staining agent
Key Findings:
  • Electron-Donating Groups: The dimethylamino group enhances electron density in aromatic systems, critical for dye applications (e.g., Methyl Green and C.I. Solvent Violet 8 ).
  • Sulfur vs. Nitrogen Heterocycles : The thiane ring in the target compound may confer distinct redox stability compared to nitrogen-containing heterocycles (e.g., triazoles in ).

Physicochemical and Reactivity Comparisons

Solubility and Stability

  • Hydroxyl Group Impact: The hydroxyl group in this compound likely increases hydrophilicity compared to non-polar analogs like 4-(3,4-dimethylphenyl)thiophenol .
  • Sulfur Reactivity : The thiane ring’s sulfur atom may participate in coordination chemistry or oxidation reactions, differing from oxygen-containing analogs (e.g., tetrahydropyran derivatives in ).

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